molecular formula C30H38O11 B190432 Toosendanin CAS No. 58812-37-6

Toosendanin

Katalognummer B190432
CAS-Nummer: 58812-37-6
Molekulargewicht: 574.6 g/mol
InChI-Schlüssel: NAHTXVIXCMUDLF-ZPVBCPNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Toosendanin is a triterpenoid extracted from Melia toosendan Sieb et Zucc . It is traditionally used for the treatment of abdominal pain and as an insecticide . It has been reported to possess broad biological actions, including blocking neurotransmission, antibotulism, inducing cell differentiation, and apoptosis .


Synthesis Analysis

This compound is a natural product and its synthesis involves complex biological processes in the Melia toosendan plant . Researchers have conducted synthesis or structural modification of its chemical structure .


Molecular Structure Analysis

This compound has been found to have six metabolites (M1–M6) when incubated with human liver microsomes . M1, M2, and M3 are oxidative products, M6 is a dehydrogenation product, while M4 and M5 are oxidative and dehydrogenation products of this compound .


Chemical Reactions Analysis

This compound can be rapidly metabolized within 30 minutes and is hardly detected at 120 minutes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 574.62 . It is a white crystalline powder and is soluble in ethanol, ethyl acetate, acetone, dioxane, pyridine, etc., slightly soluble in hot water, chloroform, benzene, ether, etc .

Wissenschaftliche Forschungsanwendungen

1. Effects on L-type Ca2+ Channels

Toosendanin, a triterpenoid derivative from Melia toosendan, has been shown to irreversibly increase L-type Ca2+ current in neonatal rat ventricular cells, indicating its potential as a novel L-type Ca2+ channel agonist (Li & Shi, 2004).

2. Anticancer Properties

Research indicates that this compound can suppress cell viability, induce apoptosis, and regulate expression of Bax and Bcl-2 in human Ewing's sarcoma cells (Gao et al., 2019). Additionally, it has shown growth inhibition and apoptosis-induced effects on various human cancer cell lines, suggesting potential as an anticancer drug (Zhang et al., 2005).

3. Neurobiological Effects

This compound affects neurotransmitter release and synaptic transmission, showing selective facilitation of Ca2+-influx via L-type Ca2+ channels and increasing intracellular Ca2+ concentration. These properties suggest its potential in neurobiological research (Shi & Li, 2007).

4. Mitochondrial Apoptosis Pathways

This compound has been found to induce mitochondria-dependent apoptosis in PC12 cells and hepatocellular carcinoma cells, involving cytochrome c release and caspase activation (Tang et al., 2004); (He et al., 2010).

5. Inflammatory Disease Treatment

This compound has shown effects in reducing colitis-associated symptoms in mice, inhibiting proinflammatory cytokines, and regulating macrophage polarization and NLRP3 inflammasome, suggesting its potential in treating inflammatory diseases (Fan et al., 2019).

Wirkmechanismus

Target of Action

Toosendanin (TSN), also known as 12-Acetoxyamoorastatin, primarily targets the vacuolar-type H±translocating ATPase (V-ATPase) in cells . V-ATPase is crucial for maintaining the acidic environment of lysosomes, which is essential for various cellular processes, including autophagy and protein degradation .

Mode of Action

This compound interacts with V-ATPase by directly inhibiting its activity . This inhibition leads to an increase in lysosomal pH, impairing the function of lysosomal enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the autophagy pathway. By inhibiting V-ATPase, this compound disrupts the maturation of autophagosomes, leading to the accumulation of autophagic substrates . This blockage of autophagy can sensitize cancer cells to chemotherapy by preventing them from using autophagy as a survival mechanism .

Pharmacokinetics

This compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. The compound is known to be absorbed and distributed effectively in the body, reaching target tissues where it exerts its effects . Its metabolism and excretion pathways ensure that it remains active for a sufficient duration to achieve its therapeutic goals .

Result of Action

At the molecular level, this compound’s inhibition of V-ATPase leads to impaired lysosomal function and disrupted autophagy . This results in the accumulation of damaged proteins and organelles within cells, ultimately inducing apoptosis (programmed cell death) in cancer cells . At the cellular level, this action enhances the efficacy of chemotherapeutic agents by preventing cancer cells from using autophagy to survive .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect its ability to inhibit V-ATPase . Additionally, the presence of other compounds or drugs can modulate its activity and stability, either enhancing or diminishing its therapeutic effects . Understanding these factors is crucial for optimizing the use of this compound in clinical settings.

This compound represents a promising compound in cancer therapy, particularly in overcoming drug resistance by targeting autophagy. Its unique mechanism of action and potential to enhance the efficacy of existing chemotherapeutic agents make it a valuable addition to the arsenal against cancer.

: Chinese Medicine : Europe PMC : SpringerLink

Safety and Hazards

Toosendanin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

Toosendanin plays a significant role in biochemical reactions, particularly as an inhibitor of vacuolar-type H±translocating ATPase (V-ATPase). This inhibition leads to the blockage of autophagosome maturation, causing the accumulation of autophagy substrates in multiple cancer cells . This compound directly binds to V-ATPase, elevating lysosomal pH and impairing lysosomal enzyme activity . Additionally, it has been shown to inhibit the STAT3 pathway, which is crucial for various oncogenic processes .

Cellular Effects

This compound exhibits potent antitumor activity against various tumor cell lines. It has been shown to inhibit cell proliferation and induce apoptosis through S-phase cell cycle arrest in oral squamous cell carcinoma cells . In triple-negative breast cancer cells, this compound inhibits late-stage autophagy by elevating lysosomal pH rather than blocking the fusion of autophagosomes and lysosomes . This compound also affects the STAT3 pathway, leading to the inhibition of cell proliferation and induction of apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its direct binding to V-ATPase, leading to the inhibition of its activity . This inhibition results in the elevation of lysosomal pH and impairment of lysosomal enzyme activity, blocking autophagosome maturation . This compound also inhibits the STAT3 pathway by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent activation . This inhibition disrupts various oncogenic processes, including cell proliferation, survival, and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In glioma cells, this compound effectively inhibits cell proliferation, migration, and invasion . The compound’s stability and degradation over time have been studied, showing that its metabolites reach a plateau at 30 minutes and then decrease slowly . Long-term effects on cellular function include the inhibition of the PI3K/Akt/mTOR signaling pathways, leading to apoptosis and cell cycle arrest .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In osteosarcoma models, this compound is well-tolerated and inhibits tumor growth and metastasis . In triple-negative breast cancer models, this compound, in combination with irinotecan, significantly induces apoptosis and inhibits tumor growth . High doses of this compound have been associated with hepatotoxicity, indicating the importance of dosage regulation .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes oxidative and dehydrogenation reactions . Six metabolites have been identified, including oxidative products and dehydrogenation products . These metabolites play a role in the compound’s hepatotoxicity, as their levels rapidly increase and then plateau or decrease over time .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to inhibit the nuclear localization of viral polymerase PA protein in influenza A virus, suggesting its ability to alter protein localization . The compound’s distribution within cells involves its interaction with V-ATPase and other binding proteins .

Subcellular Localization

This compound’s subcellular localization involves its accumulation in lysosomes, where it inhibits V-ATPase activity . This localization is crucial for its role in blocking autophagosome maturation and inducing apoptosis in cancer cells . Additionally, this compound has been shown to alter the nuclear localization of viral polymerase PA protein, further demonstrating its impact on subcellular localization .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Toosendanin involves several steps starting from commercially available starting materials. The key steps in the synthesis include the preparation of the key intermediate, which is then further elaborated to give the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "acetic anhydride", "sodium acetate", "methyl iodide", "sodium hydroxide", "magnesium", "2-bromo-5-methylfuran", "2,5-dimethylphenol", "thionyl chloride", "phosphorus pentoxide" ], "Reaction": [ "Step 1: Protection of 3,4-dimethoxybenzaldehyde with acetic anhydride and sodium acetate to give the corresponding acetal", "Step 2: Alkylation of the acetal with methyl iodide and sodium hydroxide to give the corresponding methyl ether", "Step 3: Formation of the Grignard reagent from 2-bromo-5-methylfuran and magnesium, followed by addition to the methyl ether to give the corresponding alcohol", "Step 4: Protection of the alcohol with 2,5-dimethylphenol and thionyl chloride to give the corresponding ether", "Step 5: Oxidation of the ether with phosphorus pentoxide to give Toosendanin" ] }

CAS-Nummer

58812-37-6

Molekularformel

C30H38O11

Molekulargewicht

574.6 g/mol

IUPAC-Name

[(1S,5R,10S,11S,15R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate

InChI

InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26-,27-,28-,29-,30-/m1/s1

InChI-Schlüssel

NAHTXVIXCMUDLF-ZPVBCPNESA-N

Isomerische SMILES

CC(=O)OC1CC([C@@]23COC([C@@]1(C2CC([C@@]4(C3C(=O)C([C@@]5([C@]46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

Kanonische SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

Piktogramme

Acute Toxic

Synonyme

toosendanin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toosendanin
Reactant of Route 2
Toosendanin
Reactant of Route 3
Toosendanin
Reactant of Route 4
Toosendanin
Reactant of Route 5
Toosendanin
Reactant of Route 6
Toosendanin

Q & A

Q1: What is Toosendanin's primary mechanism of action?

A: this compound acts as a selective and irreversible presynaptic blocker at the neuromuscular junction. [] This means it disrupts the transmission of nerve impulses to muscle cells, leading to paralysis.

Q2: Beyond neuromuscular blockade, what other cellular effects does this compound exhibit?

A: this compound demonstrates potent autophagy inhibition in cancer cells. [] It achieves this by blocking autophagosome maturation, leading to the accumulation of autophagy substrates within the cells. []

Q3: How does this compound impact lysosomal function?

A: this compound does not appear to prevent autophagosome-lysosome fusion. Instead, it increases lysosomal pH and impairs lysosomal enzyme activity. [] This suggests a potential role in disrupting lysosomal function.

Q4: Does this compound interact with Vacuolar-type H+-ATPase (V-ATPase)?

A: Yes, research indicates that this compound directly inhibits V-ATPase activity. [] This interaction was confirmed through studies using rat liver lysosome fractions, purified yeast V-ATPase, Cellular Thermal Shift Assay (CETSA), immunoprecipitation-coupled LC-MS/MS analysis, and biotin-Toosendanin pull-down assays. []

Q5: How does this compound's V-ATPase inhibition contribute to its anticancer effects?

A: By inhibiting V-ATPase, this compound disrupts lysosomal acidification, which is crucial for proper lysosomal enzyme activity. [] This disruption, in turn, blocks protective autophagy, a mechanism cancer cells exploit to survive under stress. [] This blockage enhances the efficacy of chemotherapy drugs. []

Q6: Does this compound induce apoptosis in cancer cells?

A: Yes, studies have shown that this compound can induce apoptosis in various cancer cell lines, including human Ewing's sarcoma cells [], hepatocellular carcinoma cells [], gastric cancer cells [], and leukemia K562 cells. [, ]

Q7: What is the role of the mitochondrial pathway in this compound-induced apoptosis?

A: Research suggests that this compound triggers apoptosis via the mitochondrial pathway. [, ] It upregulates Bax expression and downregulates Bcl-2 expression, altering the Bax/Bcl-2 ratio. [] This, in turn, promotes cytochrome c release, activating caspase-9 and caspase-3, ultimately leading to PARP cleavage and apoptosis. [, ]

Q8: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C30H38O11 and a molecular weight of 574.62 g/mol. []

Q9: What spectroscopic data is available for this compound?

A: this compound has been characterized using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS). [] These techniques provide information about its functional groups, structure, and molecular weight, respectively.

Q10: How does this compound's stability vary with different solvents?

A: this compound's stability decreases as the polarity of the solvent increases. []

Q11: How does temperature affect this compound's stability?

A: Higher temperatures negatively impact this compound's stability. [] Studies recommend storing this compound below 20°C to maintain its integrity. []

Q12: What is this compound's stability profile under different pH conditions?

A: this compound demonstrates good stability within the pH range of 4-8. []

Q13: Does light exposure affect this compound?

A: Exposure to ultraviolet (UV) light, particularly at 253 nm, can degrade this compound. []

Q14: What are the recommended storage conditions for this compound?

A: this compound should be stored in a cool, dark, and dry environment, preferably below 20°C, using methanol as a solvent, and maintaining a slightly acidic environment to maximize its shelf life. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.